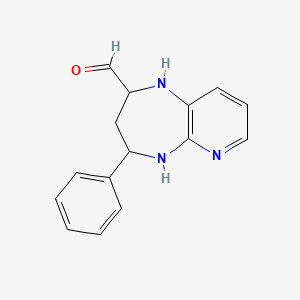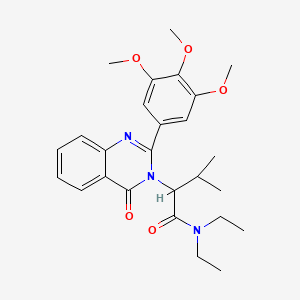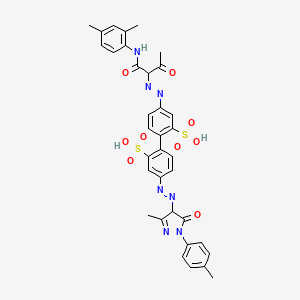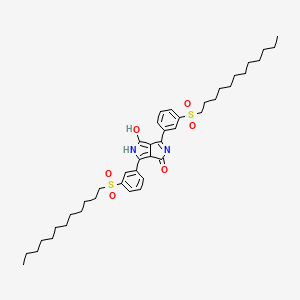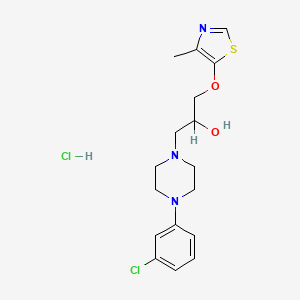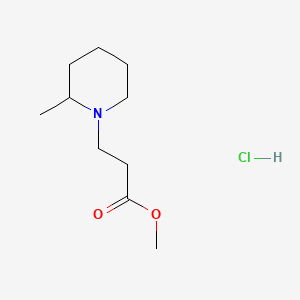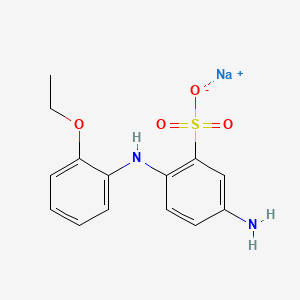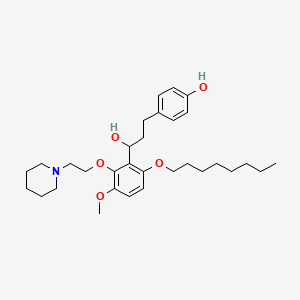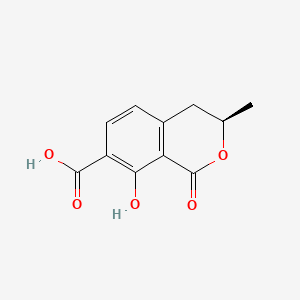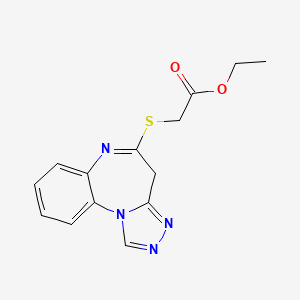
N-Nitro-acetoxymethyl-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitro-acetoxymethyl-ethylamine is a compound that belongs to the class of nitroamines. Nitroamines are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a nitro group (-NO2) attached to an acetoxymethyl group (-CH2OCOCH3) and an ethylamine group (-CH2CH3NH2).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitro-acetoxymethyl-ethylamine typically involves the nitration of acetoxymethyl-ethylamine. This can be achieved through the reaction of acetoxymethyl-ethylamine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Nitro-acetoxymethyl-ethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso compounds or other higher oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The acetoxymethyl group can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds or higher oxidation state products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetoxymethyl derivatives
Applications De Recherche Scientifique
N-Nitro-acetoxymethyl-ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of N-Nitro-acetoxymethyl-ethylamine involves its interaction with molecular targets through its nitro and acetoxymethyl groups. The nitro group can undergo metabolic activation to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetoxymethyl group can facilitate the compound’s entry into cells and its subsequent interactions with intracellular targets .
Comparaison Avec Des Composés Similaires
N-Nitrosodimethylamine: Known for its carcinogenic properties and used in research to study mutagenesis.
N-Nitrosodiethylamine: Similar in structure but with different alkyl groups, used in studies of organ-specific carcinogenicity.
N-Nitrosomethylamine: Another nitrosamine with distinct biological activities.
Uniqueness: N-Nitro-acetoxymethyl-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its acetoxymethyl group differentiates it from other nitroamines, providing unique pathways for chemical reactions and biological interactions .
Propriétés
Numéro CAS |
92667-17-9 |
|---|---|
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
[ethylamino(nitro)methyl] acetate |
InChI |
InChI=1S/C5H10N2O4/c1-3-6-5(7(9)10)11-4(2)8/h5-6H,3H2,1-2H3 |
Clé InChI |
ITSDZYCWFBICEN-UHFFFAOYSA-N |
SMILES canonique |
CCNC([N+](=O)[O-])OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)


